2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione is a heterocyclic compound featuring a fused ring system that includes both pyrazine and triazine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazine with a suitable triazine derivative in the presence of a cyclizing agent. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Elevated temperatures ranging from 80°C to 150°C
Time: Reaction times can vary from several hours to overnight, depending on the reactivity of the starting materials
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Key steps in the industrial synthesis include:
Raw Material Preparation: Purification and preparation of starting materials
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products
Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogen, alkyl, or aryl groups.
Scientific Research Applications
2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s ability to form stable complexes with these targets can modulate biological pathways, leading to its observed bioactivity. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazine: A simpler precursor that lacks the triazine ring.
6,7,8,9-Tetrahydropyrazino[2,1-c][1,2,4]triazine: Similar structure but without the methyl group.
3,4-Dihydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione: Lacks the tetrahydro ring system.
Uniqueness
2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione is unique due to its fused ring system, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-10-6(12)7(13)11-3-2-8-4-5(11)9-10/h8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYMIFUJWBTJET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=O)N2CCNCC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.